molecular formula C21H13ClN2O5 B5683212 4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B5683212
M. Wt: 408.8 g/mol
InChI Key: OAAZJFNGMVIBKG-GZTJUZNOSA-N
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Description

4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety, a furan ring, and an imidazolidinone group

Properties

IUPAC Name

4-chloro-3-[5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O5/c22-16-8-6-12(20(26)27)10-15(16)18-9-7-14(29-18)11-17-19(25)24(21(28)23-17)13-4-2-1-3-5-13/h1-11H,(H,23,28)(H,26,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAZJFNGMVIBKG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the furan and imidazolidinone intermediates separately, followed by their coupling and subsequent chlorination.

    Synthesis of Furan Intermediate: The furan ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of Imidazolidinone Intermediate: The imidazolidinone moiety can be prepared by the reaction of phenyl isocyanate with glycine derivatives, followed by cyclization.

    Coupling Reaction: The furan and imidazolidinone intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

    Chlorination: The final step involves the chlorination of the benzoic acid moiety using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the imidazolidinone group can yield various reduced derivatives, depending on the reducing agent used.

    Substitution: The chlorinated benzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its potential biological activity has been explored, including its ability to interact with various biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan and imidazolidinone moieties may play a crucial role in binding to these targets, while the chlorinated benzoic acid group could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid: This compound is unique due to its specific combination of functional groups and structural features.

    4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 4-chloro-3-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid lies in its specific arrangement of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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